2-Iodo-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
2-Iodo-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine and phenyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenylimidazo[1,2-a]pyridine typically involves the iodination of 3-phenylimidazo[1,2-a]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-phenylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and sodium hypochlorite are used.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Products: Deiodinated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Iodo-3-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Iodo-3-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Bromo-3-phenylimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2-Chloro-3-phenylimidazo[1,2-a]pyridine: Contains a chlorine atom, leading to variations in chemical and biological properties.
2-Methyl-3-phenylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various chemical transformations compared to its analogues.
Properties
Molecular Formula |
C13H9IN2 |
---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
2-iodo-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
InChI Key |
TTZUJNRHJUMWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)I |
Origin of Product |
United States |
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